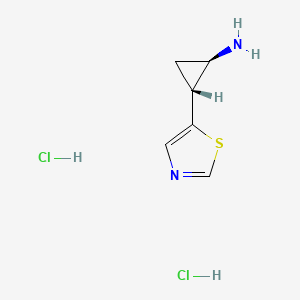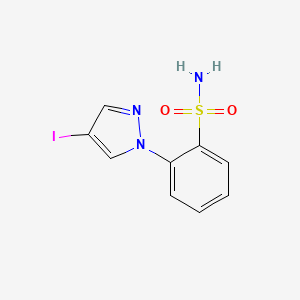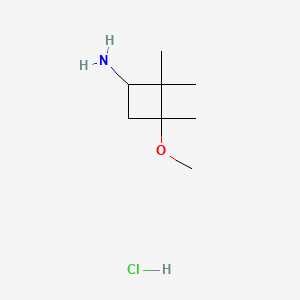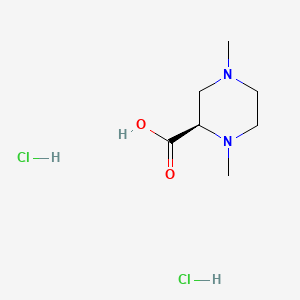![molecular formula C18H18N2O2S B6608961 [(1R)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine CAS No. 2866254-56-8](/img/structure/B6608961.png)
[(1R)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine (hereafter referred to as "the compound") is a novel organic compound with a wide range of potential applications. It is a versatile compound that has been studied for its potential use in various scientific fields, such as synthetic chemistry, pharmacology, and biochemistry. The compound is composed of two distinct chemical moieties: a 1,3-dioxaindan-4-yl group and a 2-(1,2-benzothiazol-3-yl)ethyl group. This combination of chemical groups gives the compound a unique set of properties, which makes it a valuable tool for research and development in various fields.
作用机制
The mechanism of action of the compound is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, the compound has been found to bind to certain proteins, such as thromboxanes, which are involved in the regulation of inflammation and blood clotting.
Biochemical and Physiological Effects
The compound has been found to have a variety of biochemical and physiological effects. In animal studies, the compound has been found to reduce inflammation and improve wound healing. In addition, the compound has been found to inhibit the production of certain pro-inflammatory cytokines, such as interleukin-1β. In vitro studies have also shown that the compound has the potential to inhibit the growth of certain cancer cells, as well as the production of certain toxins.
实验室实验的优点和局限性
The compound has several advantages and limitations for use in lab experiments. One advantage is that the compound is relatively easy to synthesize and is available in a variety of forms, such as powder or solution. In addition, the compound is relatively stable and can be stored for long periods of time. However, the compound is also limited in its ability to penetrate cell membranes, which can limit its effectiveness in certain experiments.
未来方向
The potential of the compound is still being explored, and there are many possible future directions for research. One potential direction is to further explore the compound's potential as a drug delivery system. In addition, the compound's potential as an anti-inflammatory agent could be further explored, as well as its potential to inhibit the growth of certain types of cancer cells. Other potential directions include exploring the compound's potential to modulate the activity of certain enzymes, as well as its potential to interact with other proteins. Finally, the compound could be further studied for its potential to act as a protective agent against oxidative stress.
合成方法
The compound can be synthesized in two steps. First, the 1,3-dioxaindan-4-yl group is synthesized from the reaction of 1-chloro-4-hydroxybenzene and 4-methylbenzene-1,2-diol. This reaction produces the desired product, 1,3-dioxaindan-4-yl, in high yields. The second step involves the reaction of the 1,3-dioxaindan-4-yl group with 2-(1,2-benzothiazol-3-yl)ethyl to form the compound. This reaction is also highly efficient, producing the desired product in high yields.
科学研究应用
The compound has been studied for its potential use in various scientific fields. In synthetic chemistry, the compound has been used as a catalyst in the synthesis of various organic compounds. In pharmacology, the compound has been studied for its potential use as an anti-inflammatory agent. In biochemistry, the compound has been studied for its potential use in enzyme inhibition and protein modification. In addition, the compound has been studied for its potential use as a drug delivery system, as well as its potential use in the development of novel drug candidates.
属性
IUPAC Name |
(1R)-1-(1,3-benzodioxol-4-yl)-N-[2-(1,2-benzothiazol-3-yl)ethyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12(13-6-4-7-16-18(13)22-11-21-16)19-10-9-15-14-5-2-3-8-17(14)23-20-15/h2-8,12,19H,9-11H2,1H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLXTKXZHISXFJ-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2C(=CC=C1)OCO2)NCCC3=NSC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C2C(=CC=C1)OCO2)NCCC3=NSC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile](/img/structure/B6608883.png)
![3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole](/img/structure/B6608889.png)



![sodium (1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)methanesulfinate](/img/structure/B6608920.png)
amine hydrochloride](/img/structure/B6608922.png)

![tert-butyl N-[(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)methyl]carbamate](/img/structure/B6608931.png)

![2-[N-benzyl-1-(2-hydroxy-3-methylphenyl)formamido]acetic acid](/img/structure/B6608943.png)
![6-[3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B6608959.png)

![3-[4-(chlorosulfonyl)phenoxy]benzoic acid](/img/structure/B6608991.png)
